molecular formula C13H18ClNO2 B2980885 Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate CAS No. 1476047-11-6

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate

Cat. No.: B2980885
CAS No.: 1476047-11-6
M. Wt: 255.74
InChI Key: TWPCRAPOJKEXTF-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate” is an organic compound containing an amino group (-NH2), a tert-butyl group ((CH3)3C-), a chlorophenyl group (-C6H4Cl), and a propanoate ester group (-COO-). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other substances or systems. For example, if it’s used as a drug, the mechanism of action would refer to how it exerts its therapeutic effects . If it’s used as a reactant in a chemical reaction, the mechanism of action would refer to the sequence of steps leading to the formation of the product .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific data, one should assume that it could be harmful or hazardous and take all necessary precautions .

Future Directions

The future directions for the study of this compound could involve exploring its potential applications in various fields such as organic synthesis, medicinal chemistry, materials science, and others. Further studies could also aim to fully characterize its physical and chemical properties, investigate its reactivity, and develop efficient methods for its synthesis .

Properties

IUPAC Name

tert-butyl 2-amino-2-(4-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-12(2,3)17-11(16)13(4,15)9-5-7-10(14)8-6-9/h5-8H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPCRAPOJKEXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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